molecular formula C8H11ClN2 B1283536 3-Butyl-6-chloropyridazine CAS No. 124438-76-2

3-Butyl-6-chloropyridazine

Cat. No.: B1283536
CAS No.: 124438-76-2
M. Wt: 170.64 g/mol
InChI Key: ZUYPGQOAHQMNLO-UHFFFAOYSA-N
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Description

3-Butyl-6-chloropyridazine is a chemical compound with the molecular formula C8H11ClN2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-chloropyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with butyl halides in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-chloropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-Butyl-6-chloropyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-6-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-6-chloropyridazine: C8H11ClN2

    3-Phenyl-6-chloropyridazine: C10H7ClN2

    3-Methyl-6-chloropyridazine: C5H5ClN2

Uniqueness

This compound is unique due to its butyl group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

3-butyl-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYPGQOAHQMNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566624
Record name 3-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124438-76-2
Record name 3-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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